2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine
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Overview
Description
2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions and two nitro groups at the 3 and 5 positions. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 3 and 5 positions.
Formation of Imidazole Derivatives: The nitrated pyridine is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.
The reaction conditions generally include:
Temperature: The nitration reaction is typically carried out at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.
Solvent: Common solvents used in these reactions include acetonitrile or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for better control of reaction parameters and scalability.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine dicarboxylic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form stable complexes with transition metals, which are studied for their magnetic and electronic properties.
Catalysis: The metal complexes of this compound are used as catalysts in various organic transformations.
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine involves its ability to coordinate with metal ions. The imidazole groups act as donor sites, forming strong bonds with metal centers. This coordination can influence the electronic structure and reactivity of the metal ions, leading to various catalytic and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(benzimidazol-2-yl)pyridine
- 2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Comparison
- Coordination Ability : 2,6-Bis(1H-imidazol-1-YL)-3,5-dinitropyridine has a unique combination of imidazole and nitro groups, which enhances its coordination ability compared to similar compounds .
- Reactivity : The presence of nitro groups makes it more reactive in substitution reactions compared to its analogs .
- Applications : While similar compounds are also used in coordination chemistry and catalysis, this compound offers additional applications in material science due to its electronic properties .
Properties
IUPAC Name |
2,6-di(imidazol-1-yl)-3,5-dinitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7O4/c19-17(20)8-5-9(18(21)22)11(16-4-2-13-7-16)14-10(8)15-3-1-12-6-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSZGXHNFTIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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